

In Vitro Characterization of CH5424802 (Alectinib): A Technical Guide

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Introduction

CH5424802, also known as alectinib, is a second-generation, highly selective, and orally available tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK).[1][2] It has demonstrated significant therapeutic efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[2][3] This technical guide provides an in-depth overview of the in vitro characterization of alectinib, compiling key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development. Alectinib was designed to be more potent and selective than the first-generation ALK inhibitor, crizotinib, and has shown activity against several crizotinib-resistant ALK mutations.[1][4]

Biochemical Activity and Kinase Profile

Alectinib is an ATP-competitive inhibitor of ALK kinase.[5] Its potent inhibitory activity extends to both wild-type ALK and various clinically relevant mutant forms. In addition to its primary target, alectinib has been shown to inhibit other kinases, such as the rearranged during transfection (RET) proto-oncogene.[2][6]

Table 1: In Vitro Inhibitory Activity of Alectinib Against Various Kinases



Kinase Target	Assay Type	IC50 / Ki / Kd	Reference
ALK (wild-type)	Cell-free assay	IC50: 1.9 nM	[5]
ALK (wild-type)	ATP-competitive binding	Kd: 2.4 nM	[5]
ALK (wild-type)	ATP-competitive binding	Ki: 0.83 nM	[5]
ALK L1196M	ATP-competitive binding	Ki: 1.56 nM	[5]
ALK F1174L	Cell-free assay	IC50: 1 nM	[7]
ALK R1275Q	Cell-free assay	IC50: 3.5 nM	[7]
RET	In vitro kinase assay	-	[2][6]

Cellular Activity: Antiproliferative and Pro-Apoptotic Effects

Alectinib demonstrates potent antiproliferative activity in cancer cell lines harboring ALK fusions, such as EML4-ALK in NSCLC and NPM-ALK in anaplastic large-cell lymphoma.[5] This activity is significantly more pronounced in ALK-positive cells compared to ALK-negative cell lines, highlighting its selectivity.[5] The inhibition of cell growth is often accompanied by the induction of apoptosis.

Table 2: Cellular Activity of Alectinib in Various Cancer Cell Lines



Cell Line	Cancer Type	ALK Status	Assay	Endpoint	IC50 / Result	Referenc e
NCI-H2228	NSCLC	EML4-ALK	Cell Viability	-	Preferential ly efficacious	[5]
KARPAS- 299	Anaplastic Large Cell Lymphoma	NPM-ALK	Growth Inhibition	IC50	3 nM	[5]
SR	Anaplastic Large Cell Lymphoma	NPM-ALK	Growth Inhibition	IC50	6.9 nM	[5]
Kelly	Neuroblast oma	ALK mutant	Cell Viability (CCK-8)	IC50	-	[4]
SH-SY5Y	Neuroblast oma	ALK mutant	Cell Viability (CCK-8)	IC50	-	[4]
LA-N-6	Neuroblast oma	ALK mutant	Cell Viability (CCK-8)	IC50	-	[4]
IMR-32	Neuroblast oma	ALK-WT	Cell Viability (CCK-8)	IC50	-	[4]
NB-19	Neuroblast oma	ALK-WT	Cell Viability (CCK-8)	IC50	-	[4]
SK-N-AS	Neuroblast oma	ALK-WT	Cell Viability (CCK-8)	IC50	-	[4]
EHMES-10	Mesothelio ma	NCOA4- RET	Cell Viability (MTT)	Inhibition	Significant	[5][8]

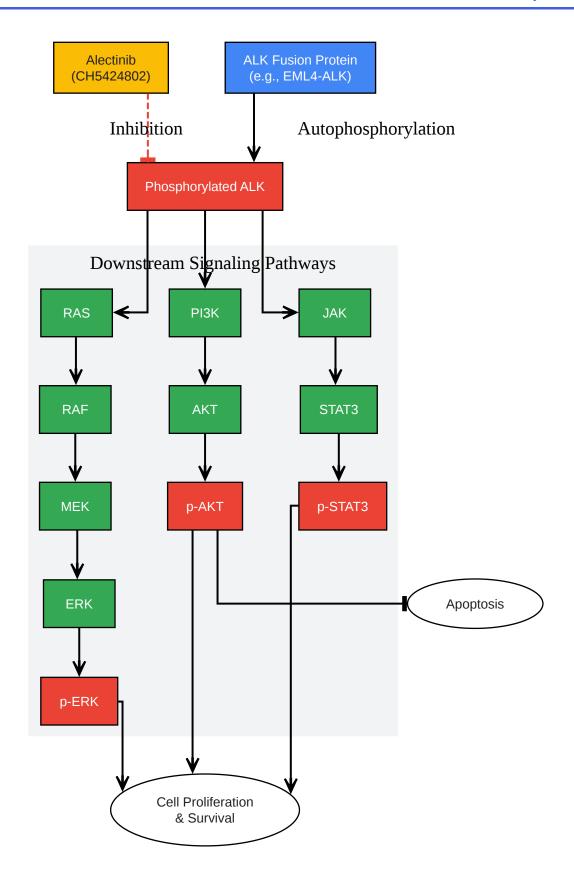


LC-2/ad	Lung Adenocarci noma	CCDC6- RET	Cell Viability (MTT)	Inhibition	Significant	[5][8]
TPC-1	Thyroid Carcinoma	CCDC6- RET	Cell Viability (MTT)	Inhibition	Significant	[5][8]

Mechanism of Action: Signaling Pathway Inhibition

Alectinib exerts its anticancer effects by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[9][10] Key pathways affected include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[2] In vitro studies have consistently shown that alectinib treatment leads to a reduction in the phosphorylation of key signaling molecules such as STAT3, AKT, and to a lesser extent, ERK1/2.[5][8]





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Caption: Alectinib inhibits ALK autophosphorylation and downstream signaling.



Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of alectinib.

Cell Culture

- NSCLC Cell Lines (e.g., NCI-H2228, H3122): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
- Neuroblastoma Cell Lines (e.g., Kelly, SH-SY5Y): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.[4][11]
- General Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
 [7][11]

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.



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Caption: Workflow for determining cell viability using the MTT/MTS assay.

Protocol:

- Seed cells (2 x 10³ to 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[8]
- Treat the cells with a serial dilution of alectinib (and a vehicle control, e.g., DMSO) for 72 hours.[8]
- Add 10-20 μL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 1-4 hours at 37°C.[9]

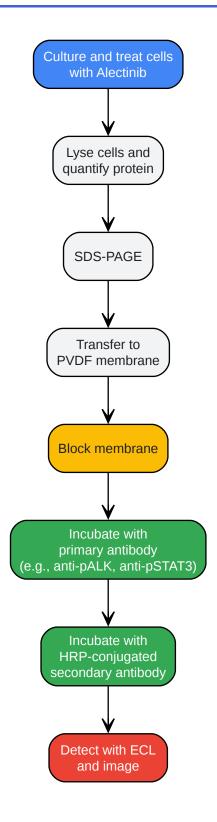


- For the MTT assay, add 100 μL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix to dissolve the formazan crystals.[12]
- Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.[9]
 [13]
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins.





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Caption: General workflow for Western blot analysis.

Protocol:



- Plate cells and treat with desired concentrations of alectinib for a specified time (e.g., 2-48 hours).[5][14]
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
- Incubate the membrane with primary antibodies (e.g., against p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

These assays directly measure the inhibitory effect of alectinib on the enzymatic activity of purified kinases.

Protocol (General Principle):

- Kinase reactions are typically performed in a buffer containing the purified kinase (e.g., recombinant ALK), a substrate (e.g., a specific peptide), and ATP.
- Alectinib is added at various concentrations to determine its inhibitory effect.
- The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
- The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:



- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled antibody that recognizes the phosphorylated substrate and an APClabeled streptavidin that binds to a biotinylated peptide substrate. Phosphorylation brings the donor (europium) and acceptor (APC) into proximity, generating a FRET signal.[16]
- ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.[17]
- The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of alectinib.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol (using a luminescent kit like Caspase-Glo® 3/7):

- Seed cells in a 96-well plate and treat with alectinib for the desired duration (e.g., 48 hours).
 [5]
- Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.
- Mix gently and incubate at room temperature for 1-2 hours.
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[18]

Conclusion

The in vitro characterization of CH5424802 (alectinib) reveals it to be a potent and selective inhibitor of ALK and its clinically relevant mutants. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways, which in turn results in decreased cell proliferation and the induction of apoptosis in ALK-driven cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation of alectinib and other ALK inhibitors in preclinical research settings.



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